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Compound of Interest

Compound Name:
5-Bromo-2-((tert-

butyldimethylsilyl)oxy)pyrimidine

Cat. No.: B055084 Get Quote

This technical guide provides a comprehensive overview of 5-Bromo-2-((tert-
butyldimethylsilyl)oxy)pyrimidine, a key intermediate in the development of novel

therapeutics. Designed for researchers, scientists, and professionals in drug development, this

document details the compound's properties, synthesis, and its application in the synthesis of

biologically active molecules, particularly kinase inhibitors.

Core Compound Data
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is a functionalized pyrimidine derivative.

The presence of a bromine atom and a silyl ether group makes it a versatile building block in

multi-step organic synthesis. The tert-butyldimethylsilyl (TBS) group serves as a protecting

group for the hydroxyl function, which can be readily removed under specific conditions to yield

5-bromo-2-hydroxypyrimidine.
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Property Value

Molecular Weight 289.24 g/mol

Molecular Formula C₁₀H₁₇BrN₂OSi

CAS Number 121519-00-4

Appearance Colorless to light yellow liquid (typical)

SMILES String CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1

InChI Key GCALLZMACFTOPD-UHFFFAOYSA-N

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is typically achieved

through a two-step process starting from 2-hydroxypyrimidine. The first step involves the

bromination of the pyrimidine ring, followed by the protection of the hydroxyl group via

silylation.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
This protocol describes the bromination of 2-hydroxypyrimidine.

Materials:

2-hydroxypyrimidine

Bromine

Deionized water

Anhydrous magnesium sulfate

85% Ethanol

Ice

Procedure:
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In a reaction flask, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.

Cool the solution in an ice-water bath to below 5°C.

Slowly add 40g of bromine to the cooled solution.

Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

Perform suction filtration to collect the precipitate.

Wash the collected solid with water until the filtrate is neutral.

Dry the solid using anhydrous magnesium sulfate.

The crude product is then purified by recrystallization from 20mL of 85% ethanol to yield 5-

bromo-2-hydroxypyrimidine as a white powder.

Step 2: Synthesis of 5-Bromo-2-((tert-
butyldimethylsilyl)oxy)pyrimidine
This protocol outlines the silylation of 5-bromo-2-hydroxypyrimidine to yield the final product.

This is a general procedure for silylation of hydroxyl compounds.

Materials:

5-Bromo-2-hydroxypyrimidine

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Procedure:

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-

2-hydroxypyrimidine in anhydrous DMF.

Add imidazole (1.5 to 2.5 equivalents) to the solution and stir until it dissolves.

Add tert-Butyldimethylsilyl chloride (1.1 to 1.5 equivalents) to the mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC).

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium

bicarbonate solution.

Extract the product with ethyl acetate (3 times).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-2-
((tert-butyldimethylsilyl)oxy)pyrimidine.

Application in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous therapeutic agents. 5-bromopyrimidines, in particular, are valuable intermediates in

the synthesis of kinase inhibitors, which are a class of targeted cancer therapies.

The bromine atom at the C5 position and the oxygen functionality at the C2 position of 5-
Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine provide two reactive sites for further

chemical modifications. This allows for the sequential introduction of different molecular

fragments, a common strategy in the construction of complex drug molecules. For instance, the
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bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and

Sonogashira couplings, enabling the formation of carbon-carbon bonds.

Synthetic Workflow in Kinase Inhibitor Development
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor

using a 5-bromopyrimidine intermediate.
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5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

Suzuki or Sonogashira Coupling at C5

5-Aryl/Alkynyl-2-((tert-butyldimethylsilyl)oxy)pyrimidine

Deprotection (e.g., TBAF)

5-Aryl/Alkynyl-2-hydroxypyrimidine

Functionalization at C2 (e.g., Chlorination)

2-Chloro-5-Aryl/Alkynylpyrimidine

Nucleophilic Aromatic Substitution at C2

Kinase Inhibitor Scaffold

Click to download full resolution via product page

Caption: Generalized synthetic workflow for a kinase inhibitor.
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Relevance to Signaling Pathways
Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the

Cyclin-Dependent Kinase (CDK) 4/6 pathway, which is crucial for cell cycle progression. The

pyrimidine core of inhibitors synthesized from intermediates like 5-Bromo-2-((tert-
butyldimethylsilyl)oxy)pyrimidine can mimic the purine structure of ATP, allowing them to

bind to the ATP-binding pocket of kinases and inhibit their activity.
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Caption: Inhibition of the CDK4/6 signaling pathway.

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-((tert-
butyldimethylsilyl)oxy)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055084#5-bromo-2-tert-butyldimethylsilyl-oxy-
pyrimidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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